N1-(thiophen-2-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Description
N1-(thiophen-2-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O4S2 and its molecular weight is 449.58. The purity is usually 95%.
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Scientific Research Applications
Copper-Catalyzed Coupling Reactions
One significant application area is in copper-catalyzed coupling reactions. For example, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides, which have not been efficiently documented by Cu-catalysis before. This reaction is liberalized toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, yielding good to excellent outcomes. Such catalytic systems also accomplished intramolecular cross-coupling products, indicating their potential for synthesizing complex molecular architectures (De, Yin, & Ma, 2017).
Corrosion Inhibition
Another application is in corrosion inhibition. Thiophene Schiff bases, such as (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline , have been synthesized and shown to be efficient corrosion inhibitors for mild steel in acidic solutions. The inhibition efficiency of these compounds increases with the concentration, suggesting their adsorption on the metal surface follows Langmuir’s isotherm. This opens avenues for their application in protecting metals against corrosion, a critical aspect of materials science and engineering (Daoud et al., 2014).
Synthetic Methodology Development
In synthetic chemistry, new methodologies for creating di- and mono-oxalamides have been explored. A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical and new rearrangement sequences demonstrates the utility of oxalamides in constructing complex organic molecules. This provides a valuable tool for both academic and pharmaceutical research, showing potential for the development of new drugs and materials (Mamedov et al., 2016).
Properties
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-16-7-9-19(10-8-16)30(27,28)24-13-3-2-5-17(24)11-12-22-20(25)21(26)23-15-18-6-4-14-29-18/h4,6-10,14,17H,2-3,5,11-13,15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNZXVJWZIGCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.